2-(2-methoxyphenoxy)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a pyrazole core substituted with a 4-(p-tolyl)thiazol-2-yl group at the 1-position and a methyl group at the 3-position. The p-tolyl (4-methylphenyl) substituent on the thiazole ring enhances hydrophobicity, while the pyrazole-thiazole scaffold may contribute to target binding selectivity, particularly in kinase or enzyme inhibition contexts .
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-15-8-10-17(11-9-15)18-14-31-23(24-18)27-21(12-16(2)26-27)25-22(28)13-30-20-7-5-4-6-19(20)29-3/h4-12,14H,13H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGNJZQXKUUJBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)COC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-methoxyphenoxy)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be analyzed through its components:
- Methoxyphenoxy Group : This moiety is known for various biological activities, including antioxidant properties.
- Thiazole and Pyrazole Rings : These heterocyclic structures are often associated with diverse pharmacological effects such as anti-inflammatory and antimicrobial activities.
Chemical Formula
The molecular formula of the compound is .
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, thiazole and pyrazole derivatives have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
Antimicrobial Properties
The presence of the thiazole ring suggests potential antimicrobial activity. Studies on related compounds have demonstrated efficacy against various bacterial strains, indicating that this compound might also possess similar properties .
Anti-inflammatory Effects
Compounds containing pyrazole and thiazole moieties have been reported to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. The specific inhibition of COX-2 by similar compounds suggests that this compound could be explored for anti-inflammatory applications .
Case Studies and Research Findings
A comparative analysis of the biological effects of related compounds can provide insights into the potential efficacy of this compound. Below is a summary of findings from relevant studies:
| Compound | Biological Activity | IC50 (μM) | Reference |
|---|---|---|---|
| Thienopyrazole Derivative | Antioxidant | 12.0 | |
| Pyrazole Analog | COX-2 Inhibition | 5.6 | |
| Thiazole Compound | Antimicrobial | 8.0 |
The mechanisms through which these compounds exert their biological effects include:
- Free Radical Scavenging : The methoxy group enhances electron donation capabilities, promoting antioxidant activity.
- Enzyme Inhibition : The structural features allow for interaction with enzyme active sites, particularly in COX inhibition.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and its analogs:
Key Findings:
Substituent Effects on Binding: The target compound’s 2-methoxyphenoxy group likely facilitates hydrogen bonding with target residues, as seen in docking studies of similar acetamides . In contrast, fluorophenyl analogs (e.g., Analog 2) exhibit weaker H-bonding capacity due to fluorine’s electronegativity .
Core Heterocycle Impact: Thienopyrimidine-containing analogs (e.g., Analog 3) show broader target inhibition but may suffer from off-target effects compared to the target compound’s pyrazole-thiazole scaffold . Triazole-linked benzodiazoles (e.g., 9a-9e) demonstrate variable activity depending on substituents, with methylphenyl (p-tolyl) showing optimal balance between hydrophobicity and steric tolerance .
Pharmacokinetic Considerations: The morpholinoethyl group in Analog 3 improves aqueous solubility, whereas the target compound’s p-tolyl group prioritizes membrane permeability . Thiophene-containing analogs (e.g., Analog 4) may undergo faster metabolic oxidation compared to the target’s stable methoxyphenoxy group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
